molecular formula C16H12ClNO2S B2390866 2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione CAS No. 92853-70-8

2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2390866
CAS No.: 92853-70-8
M. Wt: 317.79
InChI Key: WQFZHSRNWSTGMY-UHFFFAOYSA-N
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Description

2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a sulfanyl ethyl chain, which is further connected to an isoindole dione structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorothiophenol, which is then reacted with ethylene dibromide to form 2-(4-chlorophenylthio)ethyl bromide. This intermediate is subsequently reacted with phthalimide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Halogenated, nitrated derivatives

Scientific Research Applications

2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorophenyl and sulfanyl groups may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1H-isoindole-1,3(2H)-dione
  • 2-(2-(Phenylsulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione
  • 2-(2-((4-Bromophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the chlorophenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other isoindole derivatives, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfanylethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFZHSRNWSTGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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